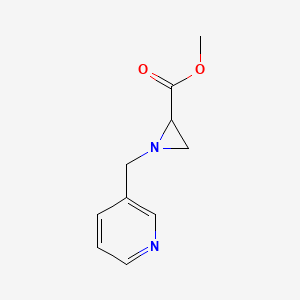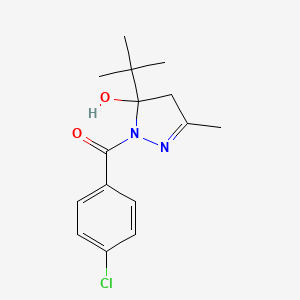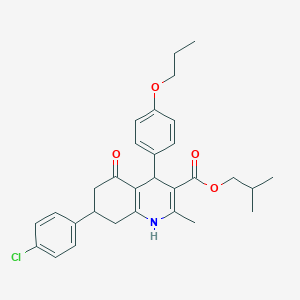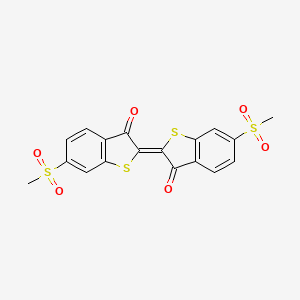![molecular formula C23H26N2O5 B5176439 N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)
N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide, commonly known as EPPMP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPMP is a synthetic opioid compound that has a unique chemical structure, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of EPPMP is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. The compound has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By binding to this receptor, EPPMP can modulate the perception of pain and produce analgesia.
Biochemical and Physiological Effects
EPPMP has been shown to produce a range of biochemical and physiological effects. The compound has been found to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, EPPMP has been shown to increase the release of dopamine in the brain, which is involved in the regulation of reward pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPMP has several advantages for use in laboratory experiments. The compound has a unique chemical structure, which makes it a useful tool for studying the opioid receptors and their interactions with other compounds. Additionally, EPPMP has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the effects of opioids on the brain and spinal cord.
However, there are also limitations to the use of EPPMP in laboratory experiments. The compound is relatively new, and there is still much that is not known about its effects. Additionally, the synthesis of EPPMP can be challenging, and the compound is not widely available.
Direcciones Futuras
There are several future directions for research on EPPMP. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of EPPMP and its effects on the brain and spinal cord.
Another area of interest is the potential therapeutic applications of EPPMP. The compound has shown promise as a treatment for pain and inflammation, and further studies are needed to determine its safety and efficacy in humans.
Conclusion
EPPMP is a synthetic opioid compound that has gained significant attention in the field of scientific research. The compound has unique chemical properties and has been shown to have potential therapeutic applications. Further research is needed to fully understand the mechanism of action of EPPMP and its effects on the brain and spinal cord. Additionally, the development of new synthesis methods and the exploration of potential therapeutic applications are promising future directions for research on EPPMP.
Métodos De Síntesis
The synthesis of EPPMP involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to achieve a high yield of the desired product. The synthesis of EPPMP has been extensively studied, and various methods have been developed to optimize the process.
Aplicaciones Científicas De Investigación
EPPMP has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, EPPMP has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-21(26)24(15-16-6-10-18(29-3)11-7-16)20-14-22(27)25(23(20)28)17-8-12-19(13-9-17)30-5-2/h6-13,20H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFSOTVYMVXXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)



![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)


![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)
![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
![1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5176433.png)


